molecular formula C10H10N2O B3281620 7-Amino-2-methylquinolin-8-ol CAS No. 738523-55-2

7-Amino-2-methylquinolin-8-ol

Cat. No.: B3281620
CAS No.: 738523-55-2
M. Wt: 174.2 g/mol
InChI Key: VNIVUCCAMMRKTC-UHFFFAOYSA-N
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Description

7-Amino-2-methylquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of an amino group at the 7th position and a methyl group at the 2nd position in the quinoline ring structure imparts unique properties to this compound.

Safety and Hazards

While specific safety and hazard information for “7-Amino-2-methylquinolin-8-ol” is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions in the research of quinoline derivatives like “7-Amino-2-methylquinolin-8-ol” could involve optimizing the amino group attached to the quinoline scaffold for better biological activity . Additionally, new synthetic routes and green reaction protocols could be explored for the construction and functionalization of quinoline derivatives .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the quinoline derivative .

Cellular Effects

Quinoline derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can undergo complexation with transition metal complexes .

Dosage Effects in Animal Models

The effects of 7-Amino-2-methylquinolin-8-ol at different dosages in animal models have not been reported. Studies on other quinoline derivatives have shown that their effects can vary with dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well known. Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well known. Quinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methylquinolin-8-ol can be achieved through several methods. One common approach involves the Conrad-Limpach synthesis, which is a well-known method for preparing quinoline derivatives. This method typically involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions .

Another method involves the reaction of 2-methylquinoline with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various quinoline derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-methylquinolin-8-ol is unique due to the presence of both an amino group and a methyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-amino-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIVUCCAMMRKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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